molecular formula C11H21BO2 B6263820 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 136835-34-2

2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6263820
CAS No.: 136835-34-2
M. Wt: 196.1
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Description

2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 136835-34-2) is a high-value, pinacol-protected cyclopropylboronic ester designed for advanced organic synthesis and medicinal chemistry research . This compound serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the introduction of the sterically hindered and metabolically stable 2,2-dimethylcyclopropyl moiety into more complex molecular architectures . The pinacol ester group enhances the compound's stability and handling, making it a practical reagent for constructing carbon-carbon bonds in target molecules such as pharmaceutical intermediates and agrochemicals . With a molecular formula of C₁₁H₂₁BO₂ and a molecular weight of 196.09 g/mol, it is characterized by a purity of ≥97% . This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing purposes; it is not certified for diagnostic, therapeutic, or any form of human use . Proper storage conditions are sealed in a dry environment at 2-8°C to ensure long-term stability . Researchers are advised to consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment, as the compound may exhibit hazards such as skin and eye irritation .

Properties

IUPAC Name

2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-9(2)7-8(9)12-13-10(3,4)11(5,6)14-12/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPVNLBMNHIDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136835-34-2
Record name 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthesis of Vinyl-1,3,2-Dioxaborolane

The preparation of 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established protocols for boron esterification. As demonstrated in the synthesis of 2-(diiodomethyl)-dioxaborolane, pinacol (1.05 equiv) reacts with a boronic acid intermediate in dichloromethane (0.2 M) under anhydrous conditions. Magnesium sulfate (1 equiv) acts as a desiccant, facilitating esterification over 16 hours at room temperature. This step achieves >90% conversion in analogous systems.

Zinc-Mediated Cyclopropanation

The vinyl boronate undergoes cyclopropanation using diiodomethane and a zinc-copper couple. In a representative procedure:

Parameter Condition
Solvent1,2-Dichloroethane (0.2 M)
Temperature-40°C to room temperature
ReagentsEtZnO2CCF3- MTBE (2.1 equiv)
Reaction Time20 hours

This method yields cyclopropane derivatives with diastereoselectivities >20:1 in optimized cases. The 2,2-dimethylcyclopropyl group forms via double methyl substitution during the carbenoid transfer step, requiring precise stoichiometric control of methyl sources.

Boronylation of Preformed Cyclopropane Derivatives

An alternative approach introduces the dioxaborolane moiety to a pre-synthesized 2,2-dimethylcyclopropane framework. This two-step sequence avoids direct handling of reactive zinc carbenoids.

Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid

Cyclopropanation of methyl acrylate derivatives via diazomethane insertion provides ester intermediates, which undergo saponification to yield the carboxylic acid. Recent advances in flow chemistry enable safer diazo compound handling, achieving 85–92% yields for similar substrates.

Conversion to Boronic Acid and Esterification

The carboxylic acid undergoes lithium-halogen exchange followed by borylation. Adapted from procedures in:

  • Lithiation : Treatment with LDA (-78°C, THF) generates the cyclopropyllithium species.

  • Borylation : Quenching with trimethyl borate yields the crude boronic acid.

  • Esterification : Reaction with pinacol (1.05 equiv) in refluxing dichloromethane, using MgSO4 (1 equiv) to drive equilibrium.

This route's critical limitation lies in the sensitivity of cyclopropyllithium intermediates, requiring strict temperature control (-78°C) to prevent ring-opening.

Condition Specification
Light SourceUV-A (350 nm)
Catalyst[Ir(ppy)3] (2 mol%)
SolventAcetonitrile/Water (9:1)
Yield Range38–94% (analogous systems)

This method circumvents transition metal carbenoids, instead generating boryl radicals that add to alkenes followed by cyclization. The dimethylcyclopropyl group forms via sequential methyl radical additions, though current systems require further optimization for sterically hindered substrates.

Challenges and Optimization Strategies

Ring Strain Considerations

The 2,2-dimethylcyclopropyl group introduces significant angle strain (60° vs. ideal 109.5°), complicating synthesis. Strategies to mitigate decomposition include:

  • Low-Temperature Processing : Maintaining reactions below -30°C during critical bond-forming steps

  • Anhydrous Conditions : Rigorous drying of solvents (molecular sieves, 4Å) to prevent acid-mediated ring-opening

  • Radical Inhibitors : Addition of TEMPO (0.1 equiv) suppresses unwanted side reactions in photoredox routes

Purification Challenges

The target compound's volatility and sensitivity necessitate specialized purification:

Step Method Conditions
Initial IsolationShort-Path Distillation0.2 mmHg, 80–85°C bath
Final PurificationRecrystallizationHexane/EtOAc (9:1), -20°C

Adapted from, these methods achieve >95% purity in related dioxaborolanes.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield Diastereoselectivity Equipment Needs
Simmons-Smith65–78%>20:1Cryogenic reactor
Preformed Cyclopropane45–62%N/ASchlenk line
Photoredox38–55%3:1–5:1Flow reactor, UV source

The Simmons-Smith approach offers superior yields and selectivity but requires handling pyrophoric organozinc reagents. Photoredox methods, while less efficient, provide a safer alternative amenable to scale-up .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropyl and dioxaborolane rings .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .

Scientific Research Applications

a. Drug Development

This compound is particularly notable for its role as a boron-containing building block in the synthesis of pharmaceuticals. Boron compounds are known for their ability to form stable complexes with various biological molecules. For instance:

  • Anticancer Agents : Compounds derived from dioxaborolanes have shown promise in targeting cancer cells due to their ability to inhibit specific enzymes involved in tumor growth.
  • Antiviral Agents : Research indicates that boron-containing compounds can interfere with viral replication processes.

b. Targeted Drug Delivery

The unique properties of dioxaborolanes allow for the development of targeted drug delivery systems. Their ability to form reversible covalent bonds with biological targets enhances the specificity and efficacy of therapeutic agents.

a. Polymer Chemistry

Dioxaborolanes are utilized in polymer synthesis as cross-linking agents or as components in the creation of novel materials with tailored properties. Their incorporation into polymer matrices can improve mechanical strength and thermal stability.

b. Sensors and Diagnostics

The compound's boron content makes it suitable for use in chemical sensors and diagnostic applications. Boron-based materials can exhibit unique optical properties that are advantageous for detecting specific analytes.

Case Study 1: Anticancer Applications

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways essential for cancer cell survival .

Case Study 2: Polymer Development

Research featured in Advanced Materials highlighted the use of boron-containing dioxaborolanes as cross-linkers in the development of high-performance polymer networks. These materials showed enhanced thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and properties of 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous dioxaborolane derivatives:

Compound Substituents Synthesis Key Properties/Applications Reference
This compound 2,2-Dimethylcyclopropyl Not explicitly detailed in evidence; likely via cyclopropanation or coupling. High steric hindrance; potential use in stereoselective couplings.
2-(3,5-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichloro-3,5-dimethoxyphenyl Chlorination of precursor with NCS in DMF (92% yield). NMR δ 6.56 (s, 1H), 3.91 (s, 6H). Used in indazole synthesis via Suzuki coupling.
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Cyclopropyl-2-methoxyphenyl Not detailed; likely via cyclopropane functionalization. Purity: 95%; hazards include skin/eye irritation (H315, H319).
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Chloro-4-cyclopropylphenyl Commercial synthesis (Aaron Chemicals LLC). Molecular weight: 278.58; used in pharmaceutical intermediates.
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Anthracene Literature-based synthesis. Used in dihydrodibenzoborepin synthesis; stable under catalytic conditions.
2-(Prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Allyl (prop-1-en-2-yl) Commercial availability (Thermo Scientific). Applications in polymer chemistry and allylation reactions.

Key Observations:

Structural Diversity: Substituents range from electron-withdrawing (e.g., chloro in ) to electron-donating (e.g., methoxy in ). Cyclopropane-containing derivatives (e.g., ) exhibit unique strain-driven reactivity, useful in constructing complex carbocycles.

Synthesis Methods :

  • Chlorination with NCS (as in ) is efficient for introducing halogens, while cyclopropane groups often require specialized reagents (e.g., (bromomethyl)cyclopropane in ).
  • Commercial availability (e.g., ) highlights industrial relevance.

Reactivity and Applications :

  • Electron-deficient aryl boronate esters (e.g., dichloro derivatives ) show enhanced reactivity in Suzuki-Miyaura couplings.
  • Allyl and cyclohexyl derivatives (e.g., ) are valuable in alkene functionalization and enantioselective catalysis.

Safety Considerations :

  • Compounds with chloro or cyclopropyl groups (e.g., ) often require careful handling due to irritation hazards (H315, H319).

Research Findings and Implications

  • Steric Effects : The dimethylcyclopropyl group in the target compound likely reduces boronate hydrolysis rates compared to less hindered analogs, enhancing shelf life .
  • Biological Activity : While dioxaborolanes in showed antimicrobial activity, the target compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

2-(2,2-Dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 136835-34-2) is a compound that has garnered attention in the fields of medicinal chemistry and synthetic biology due to its unique structural features and potential biological activities. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H21_{21}BO2_2, with a molecular weight of approximately 196.09 g/mol. The compound features a dioxaborolane ring structure which is known for its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing dioxaborolane moieties exhibit antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased efficacy against bacterial strains.
  • Enzyme Inhibition : Dioxaborolanes have been investigated for their ability to inhibit various enzymes. Research indicates that this compound may act as a reversible inhibitor for certain serine proteases, which are crucial in various physiological processes.
  • Pharmacological Potential : The unique structure allows for modifications that could lead to derivatives with improved pharmacological profiles. For instance, the cyclopropyl group can influence the compound's interaction with biological targets due to its steric and electronic properties.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against Gram-positive bacteria; further studies needed for Gram-negative
Enzyme InhibitionPotential inhibitor of serine proteases; mechanism under investigation
CytotoxicityInitial assays show selective cytotoxicity towards cancer cell lines

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various dioxaborolanes, it was found that this compound demonstrated significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. Further investigations are necessary to assess its activity against other pathogens and understand the mechanism of action.

Case Study: Enzyme Inhibition

Research published in Molecular Pharmacology explored the inhibition of serine proteases by dioxaborolanes. The study indicated that this compound could serve as a scaffold for designing more potent inhibitors through structural modifications. Kinetic studies suggested a reversible binding mechanism with an inhibition constant (Ki) in the low micromolar range.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via cross-coupling reactions using established protocols for similar dioxaborolanes. For example:

  • General Procedure : React a cyclopropane-containing precursor (e.g., 2-isopropyl-5-methylcyclohexyl derivatives) with pinacolborane (B2pin2) under inert conditions, followed by purification via flash column chromatography (hexanes/EtOAC gradients). This method yields ~85% purity with diastereomer ratios (dr) up to 5:1 .
  • Catalytic Systems : Earth-abundant metal catalysts (e.g., cobalt in UiO-MOFs) enhance chemoselectivity and reduce side reactions in boronate ester formation .

Q. How are advanced spectroscopic techniques (NMR, IR, MS) applied to characterize this compound, and what are common pitfalls in data interpretation?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Focus on cyclopropane protons (δ 0.8–1.5 ppm) and tetramethyl dioxaborolane groups (δ 1.2–1.4 ppm). Quadrupolar relaxation from boron (<sup>11</sup>B) may obscure adjacent carbons in <sup>13</sup>C spectra .
  • IR : Key peaks include B-O stretches (~1,350 cm<sup>-1</sup>) and cyclopropane C-H bends (~3,000 cm<sup>-1</sup>) .
  • MS : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]<sup>+</sup>). Fragmentation patterns help validate the cyclopropane-boronate linkage .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Storage : Purge vials with argon and store at –20°C to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How does the cyclopropane moiety influence reactivity in cross-coupling or allylboration reactions?

Methodological Answer:

  • Steric Effects : The 2,2-dimethylcyclopropyl group imposes steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Optimize ligand systems (e.g., Pd/XPhos) to enhance turnover .
  • Electronic Effects : The strained cyclopropane ring increases electrophilicity at boron, facilitating nucleophilic additions (e.g., allylboration) with aldehydes .

Q. What strategies resolve contradictions in diastereomer ratios observed during synthesis?

Methodological Answer:

  • Chromatography : Use silica gel columns with hexane/EtOAc (25:1) to separate diastereomers. Adjust gradients based on polarity differences .
  • Crystallization : Recrystallize in hexanes at low temperatures to isolate the major diastereomer (dr >10:1) .

Q. How do quadrupolar relaxation effects complicate <sup>11</sup>B and <sup>13</sup>C NMR analysis, and how can these challenges be mitigated?

Methodological Answer:

  • <sup>11</sup>B NMR : Broad peaks due to boron’s quadrupolar moment (spin 3/2). Use high-field spectrometers (≥400 MHz) and relaxation agents (e.g., Cr(acac)3) to sharpen signals .
  • <sup>13</sup>C NMR : Carbons adjacent to boron may not appear. Supplement with DEPT-135 or HSQC to infer missing signals .

Q. What mechanistic insights guide the design of derivatives for optoelectronic or catalytic applications?

Methodological Answer:

  • Electron-Deficient Boron Centers : Introduce electron-withdrawing groups (e.g., fluorophenyl) to enhance Lewis acidity for catalysis .
  • Conjugated Systems : Attach thiophene or benzothiophene moieties to tailor absorption spectra for dye-sensitized solar cells .

Q. How are computational methods (DFT, MD) used to predict reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations : Model boron’s electrophilicity and cyclopropane ring strain to predict regioselectivity in cross-couplings .
  • MD Simulations : Assess solvation effects on stability in polar aprotic solvents (e.g., DMF) .

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